molecular formula C16H10ClN2NaO5S B13803394 Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

Cat. No.: B13803394
M. Wt: 400.8 g/mol
InChI Key: UNEKKRSPTSWSBE-UHFFFAOYSA-M
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Description

Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, food, and pharmaceuticals, due to its stability and vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-hydroxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-hydroxynaphthalene-1-sulfonic acid under alkaline conditions to form the final azo dye compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced by azo reductases to form aromatic amines, which can interact with cellular components. The sulfonate group enhances the compound’s solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonate
  • Benzenesulfonic acid, 4-chloro-2-[2-[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-5-methyl-, sodium salt

Uniqueness

Compared to similar compounds, Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate stands out due to its specific substitution pattern, which imparts unique color properties and stability. The presence of both hydroxyl and sulfonate groups enhances its solubility and makes it versatile for various applications.

Properties

Molecular Formula

C16H10ClN2NaO5S

Molecular Weight

400.8 g/mol

IUPAC Name

sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C16H11ClN2O5S.Na/c17-9-4-7-14(20)13(8-9)19-18-12-6-5-10-11(16(12)21)2-1-3-15(10)25(22,23)24;/h1-8,20-21H,(H,22,23,24);/q;+1/p-1

InChI Key

UNEKKRSPTSWSBE-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)Cl)O)C(=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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